molecular formula C12H13ClN2O B1474824 4-(chloromethyl)-1-(2-methoxybenzyl)-1H-imidazole CAS No. 1697543-42-2

4-(chloromethyl)-1-(2-methoxybenzyl)-1H-imidazole

Cat. No. B1474824
CAS RN: 1697543-42-2
M. Wt: 236.7 g/mol
InChI Key: KEVATZOHSFZYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-1-(2-methoxybenzyl)-1H-imidazole (CMBI) is an organic compound that has been used in a variety of scientific applications over the years. CMBI is a member of the imidazole family of compounds, a group of compounds characterized by their five-membered ring structure. CMBI has been used in a range of scientific research applications, including as a catalyst in organic synthesis, as a reagent in biochemical reactions, and as an inhibitor of enzymes. In

Scientific Research Applications

Antimicrobial and Antimycobacterial Activity

  • Imidazole derivatives, including those structurally similar to 4-(chloromethyl)-1-(2-methoxybenzyl)-1H-imidazole, have been synthesized and shown potential in antimicrobial activities. For instance, a study by (Maheta, Patel, & Naliapara, 2012) prepared imidazole derivatives with significant antimicrobial properties.
  • Another research focused on imidazole derivatives for their antimycobacterial activities. These compounds, which mimic parts of the structure of potent antimycobacterial agents, showed in vitro effectiveness against mycobacterial strains (Miranda & Gundersen, 2009).

Cytotoxicity and Antibacterial Studies

  • Research by (Patil et al., 2010) explored the cytotoxicity and antibacterial properties of imidazole derivatives. These compounds, upon testing, showed high antibacterial activity and were evaluated for their cytotoxic effects on certain cell lines.

Spectroscopic Analysis and Molecular Docking

  • A study by (Thomas et al., 2018) provided a solvent-free synthesis of imidazole derivatives followed by extensive spectroscopic characterization. Their molecular docking investigation showed antimicrobial activity against certain bacterial strains.

Lipase and α-Glucosidase Inhibition

  • Imidazole derivatives were synthesized and tested for their potential in inhibiting lipase and α-glucosidase. This study indicates the potential therapeutic applications of these compounds in metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).

Corrosion Inhibition Efficacy

  • Research on imidazole derivatives has also extended to their application in corrosion inhibition. These compounds showed significant efficacy in protecting metals in acidic solutions, indicating their potential as corrosion inhibitors (Prashanth et al., 2021).

properties

IUPAC Name

4-(chloromethyl)-1-[(2-methoxyphenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-16-12-5-3-2-4-10(12)7-15-8-11(6-13)14-9-15/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVATZOHSFZYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C(N=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-(2-methoxybenzyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-1-(2-methoxybenzyl)-1H-imidazole
Reactant of Route 3
Reactant of Route 3
4-(chloromethyl)-1-(2-methoxybenzyl)-1H-imidazole
Reactant of Route 4
Reactant of Route 4
4-(chloromethyl)-1-(2-methoxybenzyl)-1H-imidazole
Reactant of Route 5
Reactant of Route 5
4-(chloromethyl)-1-(2-methoxybenzyl)-1H-imidazole
Reactant of Route 6
Reactant of Route 6
4-(chloromethyl)-1-(2-methoxybenzyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.